molecular formula C9H8BrClOS B14069775 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14069775
M. Wt: 279.58 g/mol
InChI Key: MMWKDXZSTDCYGU-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C9H8BrClOS. It is known for its unique structure, which includes a bromine atom, a mercapto group, and a chlorine atom attached to a propanone backbone.

Preparation Methods

The synthesis of 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-mercaptophenol with 3-chloropropanone under specific reaction conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the mercapto group, allow the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C9H8BrClOS

Molecular Weight

279.58 g/mol

IUPAC Name

1-(2-bromo-3-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H8BrClOS/c10-9-6(7(12)4-5-11)2-1-3-8(9)13/h1-3,13H,4-5H2

InChI Key

MMWKDXZSTDCYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)Br)C(=O)CCCl

Origin of Product

United States

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